molecular formula C9H13N3O B2754159 N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1933652-39-1

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2754159
CAS No.: 1933652-39-1
M. Wt: 179.223
InChI Key: KHYDCRIELGMZGH-UHFFFAOYSA-N
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Description

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclobutyl group and a methyl group attached to the nitrogen atoms of the pyrazole ring, along with a carboxamide functional group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid with cyclobutylamine and methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboxamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carboxamide group, such as amines.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the carboxamide group.

Scientific Research Applications

N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antiproliferative effects against cancer cell lines.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-N-methyl-1H-pyrazole-3-carboxamide: Characterized by the presence of a cyclobutyl group and a methyl group attached to the pyrazole ring.

    N-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    N-cyclobutyl-N-ethyl-1H-pyrazole-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclobutyl group may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-cyclobutyl-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(7-3-2-4-7)9(13)8-5-6-10-11-8/h5-7H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYDCRIELGMZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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